molecular formula C14H11F2NO2 B4586047 2,5-difluoro-N-(2-methoxyphenyl)benzamide

2,5-difluoro-N-(2-methoxyphenyl)benzamide

Cat. No.: B4586047
M. Wt: 263.24 g/mol
InChI Key: JMQJTWUZYQBBRQ-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C14H11F2NO2 and its molecular weight is 263.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.07578492 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Clinical Use

The pharmacological properties and clinical uses of related compounds have been a significant area of research. For example, metoclopramide, a compound with a similar benzamide structure, is known for its gastro-intestinal diagnostic applications and treatment of various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions, facilitates intubation and biopsy, and eases endoscopy in upper gastro-intestinal hemorrhage. Its effects include improved motility of the gastro-intestinal tract and enhanced absorption of certain drugs, demonstrating the potential clinical applications of benzamides in medical treatments (Pinder et al., 2012).

Environmental and Health Impacts

Research into compounds like methoxychlor, which shares the methoxy group characteristic with 2,5-difluoro-N-(2-methoxyphenyl)benzamide, sheds light on the environmental and health impacts of chemical pollutants. Methoxychlor, a pesticide, has been studied for its proestrogenic activity and effects on fertility, early pregnancy, and neurodevelopment. These studies contribute to understanding the potential environmental and health risks associated with chemical exposure and highlight the need for further research into the effects of similar compounds (Cummings, 1997).

Material Science Applications

In materials science, the synthesis and application of polyfluoroalkyl chemicals, which include fluorinated moieties similar to the difluoro aspect of this compound, have been explored for their use in various industrial and commercial applications. Studies on these compounds' biodegradability and environmental fate are crucial for developing sustainable materials and understanding their long-term environmental impacts (Liu & Mejia Avendaño, 2013).

Properties

IUPAC Name

2,5-difluoro-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-19-13-5-3-2-4-12(13)17-14(18)10-8-9(15)6-7-11(10)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQJTWUZYQBBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.